

SGC-CBP30: A Technical Guide to its Role in Histone Acetylation Inhibition

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Compound of Interest

Compound Name: *Sgc-cbp30*

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This in-depth technical guide provides a comprehensive overview of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. This document details its mechanism of action in inhibiting histone acetylation, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways.

Core Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

SGC-CBP30 is a small molecule inhibitor that specifically targets the bromodomains of CBP and p300.[1] These two proteins are crucial histone acetyltransferases (HATs) that act as transcriptional co-activators, playing a pivotal role in the regulation of gene expression.[2][3] The bromodomain of CBP/p300 is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is a key step in the recruitment of the HAT machinery to chromatin, leading to further histone acetylation and the activation of gene transcription.[1]

SGC-CBP30 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket within the CBP/p300 bromodomains.[4] By occupying this site, **SGC-CBP30** prevents the recognition of acetylated histones, thereby inhibiting the recruitment of CBP and p300 to

chromatin.[5] This disruption leads to a reduction in histone acetylation, particularly at histone H3 lysine 27 (H3K27), and consequently, the downregulation of target gene expression.[4]

Quantitative Data for SGC-CBP30

The following tables summarize the key quantitative data for **SGC-CBP30**, including its potency against its primary targets and its selectivity against other bromodomains.

Table 1: In Vitro Potency of **SGC-CBP30** Against CBP and p300 Bromodomains

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
CBP	Cell-free	21 - 69	-	[2][6]
p300	Cell-free	38	-	[2][6]
CBP	Isothermal Titration Calorimetry (ITC)	-	21	[7]
p300	Isothermal Titration Calorimetry (ITC)	-	32	[7]

Table 2: Cellular Activity of **SGC-CBP30**

Assay	Cell Line	EC50 (μM)	Effect	Reference
p53 Luciferase Reporter Assay	RKO	1.5	Inhibition of doxorubicin-stimulated p53	[6]
MYC Expression	AMO1	2.7	Reduction in MYC expression	[6]
Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBP	HEK293	2.8	Inhibition of binding	[6]
Fluorescence Recovery After Photobleaching (FRAP)	U2OS	1	Accelerated FRAP recovery	[8]

Table 3: Selectivity Profile of **SGC-CBP30**

Off-Target	Selectivity (fold over CBP)	Reference
BRD4 (1st Bromodomain)	40-fold	[6][7]
BRD4 (2nd Bromodomain)	250-fold	[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize **SGC-CBP30** are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of **SGC-CBP30** to the bromodomains of CBP and p300 in a high-throughput format.

- Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4 acetylated at multiple lysines) and a GST-tagged CBP or p300 bromodomain. The GST-tagged bromodomain is detected with a terbium-labeled anti-GST antibody (donor), and the biotinylated peptide is detected with a fluorescently labeled streptavidin (acceptor). When the bromodomain and peptide interact, FRET occurs. **SGC-CBP30** competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
- Protocol:
 - Prepare a reaction mixture containing GST-tagged CBP or p300 bromodomain (e.g., 20 nM) and a biotinylated acetylated histone H4 peptide (e.g., 100 nM) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).
 - Add serial dilutions of **SGC-CBP30** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add the reaction mixture to the wells.
 - Add the TR-FRET detection reagents: a terbium-labeled anti-GST antibody and a fluorescently labeled streptavidin.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at approximately 340 nm.
 - Calculate the TR-FRET ratio and determine the IC₅₀ value of **SGC-CBP30**.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction

between **SGC-CBP30** and the CBP/p300 bromodomains.

- Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of **SGC-CBP30** is titrated into a solution containing the CBP or p300 bromodomain in the sample cell of a calorimeter. The heat changes upon each injection are measured and used to determine the binding parameters.
- Protocol:
 - Prepare solutions of the CBP or p300 bromodomain (e.g., 10-20 μ M) and **SGC-CBP30** (e.g., 100-200 μ M) in the same dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
 - Degas the solutions to prevent bubble formation.
 - Load the bromodomain solution into the sample cell and the **SGC-CBP30** solution into the injection syringe of the ITC instrument.
 - Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 μ L per injection).
 - Perform a series of injections of **SGC-CBP30** into the sample cell, measuring the heat change after each injection.
 - Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the K_d , ΔH , and n .

Western Blot for Histone Acetylation

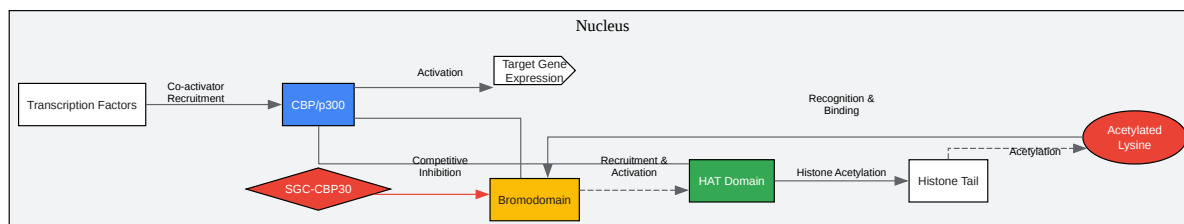
This method is used to assess the effect of **SGC-CBP30** on the levels of specific histone acetylation marks, such as H3K27ac, in cells.

- Principle: Cells are treated with **SGC-CBP30**, and total histones are extracted. The histones are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the acetylated histone mark of interest.
- Protocol:

- Culture cells (e.g., human fibroblasts) to the desired confluency.
- Treat the cells with various concentrations of **SGC-CBP30** (e.g., 0.5 μ M) or DMSO for a specified time (e.g., 3 hours to 5 days).[4]
- Harvest the cells and extract histones using an acid extraction method.
- Quantify the protein concentration of the histone extracts.
- Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-histone H3).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify the band intensities to determine the relative change in histone acetylation.

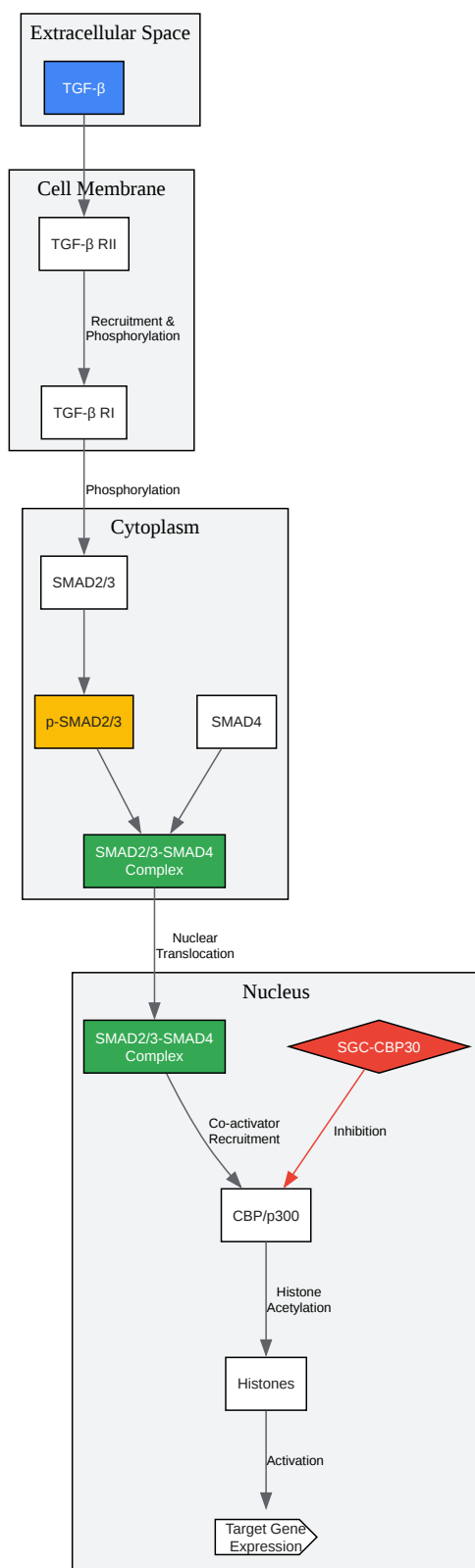
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving CBP/p300 and a typical experimental workflow for studying the effects of **SGC-CBP30**.



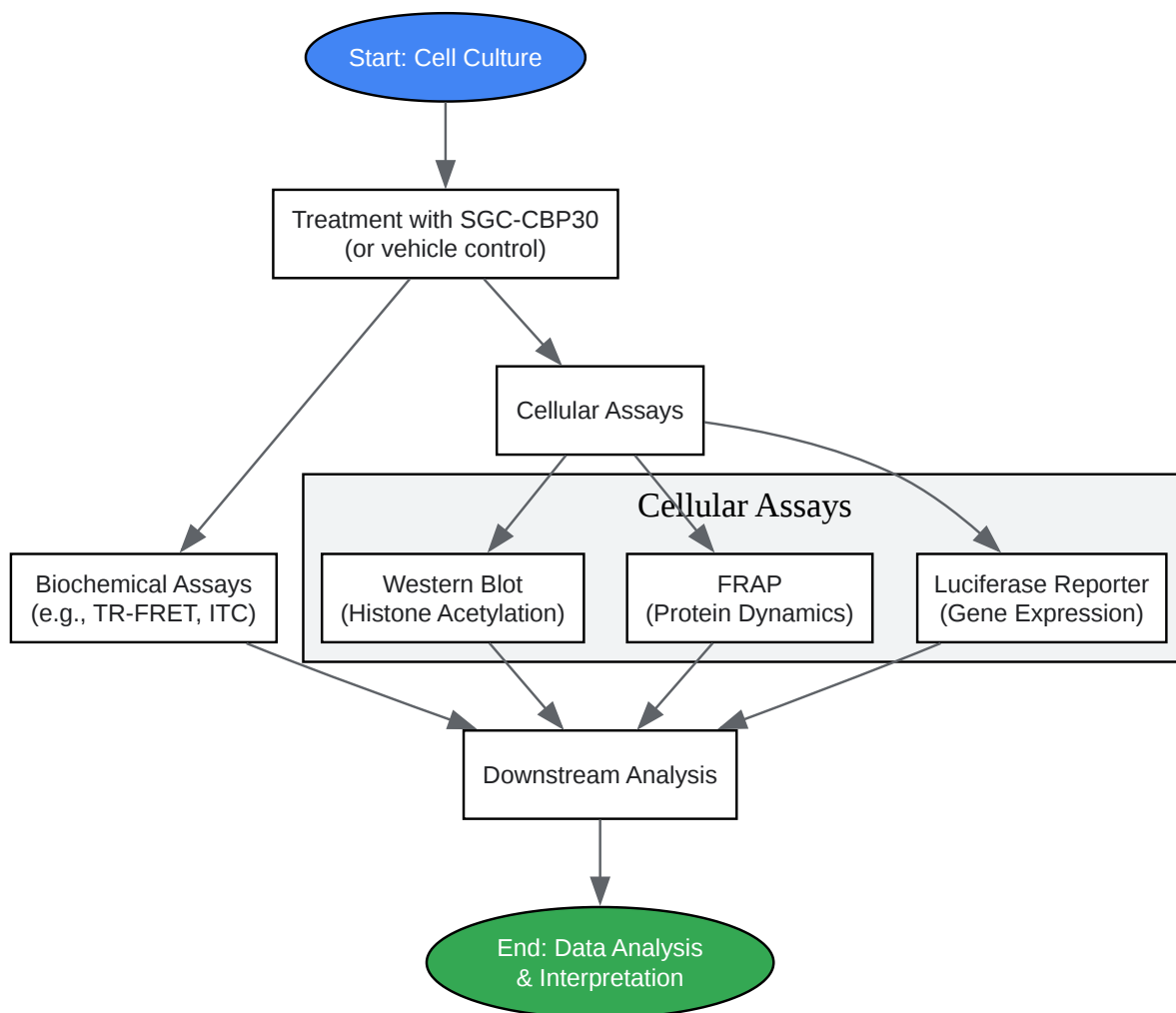
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Caption: Mechanism of **SGC-CBP30** action.



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Caption: Role of CBP/p300 in TGF-β/SMAD signaling.



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Caption: Experimental workflow for **SGC-CBP30**.

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